N,N-diethyl-4-methyl-1,3-thiazol-2-amine N,N-diethyl-4-methyl-1,3-thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 164397-12-0
VCID: VC5183733
InChI: InChI=1S/C8H14N2S/c1-4-10(5-2)8-9-7(3)6-11-8/h6H,4-5H2,1-3H3
SMILES: CCN(CC)C1=NC(=CS1)C
Molecular Formula: C8H14N2S
Molecular Weight: 170.27

N,N-diethyl-4-methyl-1,3-thiazol-2-amine

CAS No.: 164397-12-0

Cat. No.: VC5183733

Molecular Formula: C8H14N2S

Molecular Weight: 170.27

* For research use only. Not for human or veterinary use.

N,N-diethyl-4-methyl-1,3-thiazol-2-amine - 164397-12-0

Specification

CAS No. 164397-12-0
Molecular Formula C8H14N2S
Molecular Weight 170.27
IUPAC Name N,N-diethyl-4-methyl-1,3-thiazol-2-amine
Standard InChI InChI=1S/C8H14N2S/c1-4-10(5-2)8-9-7(3)6-11-8/h6H,4-5H2,1-3H3
Standard InChI Key XILGXBZRDDESBW-UHFFFAOYSA-N
SMILES CCN(CC)C1=NC(=CS1)C

Introduction

Structural and Chemical Properties

Molecular Architecture

N,N-Diethyl-4-methyl-1,3-thiazol-2-amine features a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—substituted at the 4-position with a methyl group and at the 2-position with a diethylamine moiety. The IUPAC name reflects this substitution pattern: N,N-diethyl-4-methyl-1,3-thiazol-2-amine .

Key Structural Features:

  • Thiazole Core: Provides electronic diversity for interactions with biological targets.

  • Methyl Group (C4): Enhances lipophilicity, potentially influencing membrane permeability.

  • Diethylamine (C2): Introduces basicity, facilitating salt formation or hydrogen bonding .

Physicochemical Data

While explicit data on melting point, boiling point, or solubility are unavailable in public sources, analogous thiazoles suggest moderate water solubility and stability under standard laboratory conditions. The compound’s molecular formula, C8H14N2S\text{C}_8\text{H}_{14}\text{N}_2\text{S}, implies a molecular weight of 170.28 g/mol .

PropertyValue/DescriptionSource
CAS Number164397-12-0
Molecular FormulaC8H14N2S\text{C}_8\text{H}_{14}\text{N}_2\text{S}
Hazard ClassificationsSkin/Eye Irritant, Respiratory Irritant
Storage RecommendationsTightly closed in well-ventilated areas

Synthesis and Manufacturing

Conventional Synthesis Routes

The compound is typically synthesized via cyclization reactions between α-bromoketones and thioureas. For example, 1,1′-(4,6-dimethoxy-1,3-phenylene)-bis(2-bromoethanone) reacts with substituted thioureas in ethanol under reflux to yield bis-thiazolamine derivatives . While this method is reliable, it often requires prolonged reaction times (6–8 hours) and yields moderate outputs (60–75%) .

Microwave-Assisted Synthesis

Microwave irradiation (MWI) significantly enhances reaction efficiency. In one protocol, thioureas and α-bromoketones undergo cyclization under MWI at 80°C for 10–15 minutes, achieving yields exceeding 85% . This method reduces energy consumption and improves scalability for industrial applications.

Mechanistic Insights:

  • Nucleophilic Attack: Thiourea’s sulfur attacks the electrophilic carbon of α-bromoketone.

  • Cyclization: Intramolecular dehydration forms the thiazole ring.

  • Substitution: Diethylamine introduces the final substituent .

Applications in Pharmaceutical Research

Fluorescent Probing

The compound’s conjugated π-system enables fluorescence, making it valuable in cellular imaging. Researchers utilize such derivatives to track drug distribution or monitor biochemical processes in vitro .

Table 2: Reported Biological Activities of Thiazol-2-amine Derivatives

ActivityTarget Organism/ApplicationEfficacy (IC50/EC50)Source
AntibacterialBacillus subtilis12.5 µg/mL
Anti-TBMycobacterium tuberculosis6.25 µg/mL
Fluorescent TaggingCell Membrane ImagingN/A

Research Gaps and Future Directions

Despite promising applications, critical gaps persist:

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

  • Toxicity Studies: Long-term exposure risks and ecotoxicological impacts are undocumented.

  • Synthetic Optimization: Scalable MWI protocols require validation for industrial production .

Future studies should prioritize in vivo efficacy trials and structure-activity relationship (SAR) analyses to refine therapeutic potential.

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